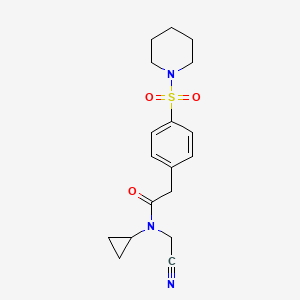

N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide

Descripción

Propiedades

IUPAC Name |

N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c19-10-13-21(16-6-7-16)18(22)14-15-4-8-17(9-5-15)25(23,24)20-11-2-1-3-12-20/h4-5,8-9,16H,1-3,6-7,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXPLRWMXFHISE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CC(=O)N(CC#N)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the piperidinylsulfonylphenyl intermediate: This step involves the sulfonylation of a piperidine derivative with a suitable sulfonyl chloride in the presence of a base.

Introduction of the acetamide moiety: The intermediate is then reacted with an acetamide derivative under appropriate conditions to form the acetamide linkage.

Cyclopropylation and cyanomethylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

The compound N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly as a pharmacological agent. This article explores its applications, mechanisms of action, and relevant case studies.

Chemical Properties and Structure

Chemical Formula: CHNOS

Molecular Weight: 350.45 g/mol

The compound features a cyanomethyl group, a cyclopropyl moiety, and a piperidine sulfonylphenyl structure, which contribute to its biological activity.

Janus Kinase Inhibition

N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide has been explored for its role as a Janus Kinase (JAK) inhibitor. JAKs are critical in the signaling pathways of various cytokines and growth factors, making them targets for treating autoimmune diseases and cancers. The compound's structural features allow it to effectively inhibit JAK activity, leading to reduced inflammation and immune response .

Anticancer Activity

Research indicates that compounds similar to N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide can exhibit anticancer properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways .

Neuropharmacological Effects

The piperidine component suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases and psychiatric disorders .

Case Study 1: JAK Inhibition in Autoimmune Disorders

A study demonstrated that the compound effectively reduced symptoms in animal models of rheumatoid arthritis by inhibiting JAK signaling pathways. The results showed significant reduction in inflammatory markers and joint swelling, indicating its potential as a therapeutic agent for autoimmune conditions .

Case Study 2: Anticancer Efficacy

In vitro studies on various cancer cell lines revealed that N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide exhibited dose-dependent cytotoxicity. Further investigation into its mechanism revealed that it triggered apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer drug .

Case Study 3: Neuropharmacological Investigation

A research project focused on the neuroprotective effects of this compound in models of neurodegeneration found that it enhanced neuronal survival and function. The study suggested that it could be beneficial in treating conditions like Alzheimer's disease by protecting neurons from oxidative stress and apoptosis .

Mecanismo De Acción

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Group Analysis

The table below compares the target compound with key analogs, emphasizing substituent variations and their pharmacological implications:

Key Findings from Comparative Studies

Anticancer Activity

- Compound 39 (piperidinylsulfonylquinazoline core) demonstrated potent anticancer activity against HCT-1 and SF268 cell lines, suggesting that the piperidinylsulfonyl group enhances cytotoxicity when paired with a quinazoline scaffold .

- Target Compound : The absence of a quinazoline moiety may reduce direct anticancer effects, but the cyclopropyl group could improve metabolic stability for prolonged activity.

Analgesic and Anti-inflammatory Activity

- Compound 35 (4-methylpiperazinylsulfonylphenyl) showed analgesic efficacy comparable to paracetamol, highlighting the role of sulfonamide-linked piperazine groups in pain modulation .

- Target Compound: The piperidinylsulfonyl group may offer similar benefits, but the cyanomethyl and cyclopropyl substituents might alter receptor selectivity.

Antimicrobial Activity

- Compound 47 (benzo[d]thiazolylsulfonylpiperazinyl) exhibited gram-positive antibacterial activity, underscoring the importance of heterocyclic sulfonamides in disrupting bacterial membranes .

Structural and Physicochemical Properties

- Electron-withdrawing groups (e.g., nitro, cyanomethyl) influence crystal packing and bioavailability. For example, N-(3-chlorophenyl)-2,2,2-trichloro-acetamide () showed altered solid-state geometry due to meta-substituents, which could affect solubility .

- The cyanomethyl group in the target compound may enhance hydrogen bonding capacity compared to halogenated analogs like Compound 26 (4-bromophenyl) .

Actividad Biológica

N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide typically involves the reaction of piperidine derivatives with cyanomethyl and cyclopropyl groups. The process may utilize coupling agents to facilitate the formation of the amide bond, ensuring high yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide exhibit significant antimicrobial properties. For instance, a study evaluating various 2-(4-(2-chloroacetyl)piperazin-1-yl)-acetamide derivatives demonstrated notable antimicrobial activity, suggesting that modifications in the piperidine structure can enhance efficacy against microbial strains .

Anticancer Activity

The anticancer potential of this compound is highlighted through molecular docking studies and in vitro assays. In a related study, derivatives were evaluated for their anticancer effects using MTT assays, revealing that certain compounds exhibited promising activity against cancer cell lines, although they were less potent than established chemotherapeutics like 5-fluorouracil . The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl and piperidine moieties could lead to improved anticancer activity.

The mechanism through which N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide exerts its biological effects is thought to involve interaction with specific biological targets such as enzymes or receptors. The presence of the cyanomethyl group may facilitate redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce cellular damage in pathogens or cancer cells .

Case Studies

Q & A

Q. What are the key synthetic pathways for preparing N-(cyanomethyl)-N-cyclopropyl-2-(4-piperidin-1-ylsulfonylphenyl)acetamide?

The synthesis typically involves multi-step organic reactions, including:

- Sulfonylation : Introducing the piperidin-1-ylsulfonyl group via reaction of piperidine with sulfonyl chlorides under basic conditions (e.g., triethylamine) .

- Acetamide formation : Coupling the sulfonylated intermediate with a cyanomethyl-cyclopropylamine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .

Q. How is structural characterization performed for this compound?

Key analytical methods include:

- NMR spectroscopy : and NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, sulfonyl group resonance) .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peak at m/z calculated for CHNOS) .

- Elemental analysis : Confirmation of C, H, N, and S content within ±0.4% theoretical values .

Q. What preliminary biological activities have been reported?

Early studies suggest interactions with:

- Enzymatic targets : Inhibition of proteases or kinases via sulfonamide-mediated hydrogen bonding .

- Receptor binding : Modulatory effects on G-protein-coupled receptors (GPCRs) due to the piperidine and acetamide moieties . Biochemical assays (e.g., fluorescence polarization) are used to quantify IC values .

Advanced Research Questions

Q. How can synthetic yield be optimized for the piperidin-1-ylsulfonyl intermediate?

- Reagent stoichiometry : A 1.2:1 molar ratio of piperidine to sulfonyl chloride minimizes side products .

- Temperature control : Reactions conducted at 0–5°C reduce thermal degradation of the sulfonyl chloride .

- Catalyst use : DMAP (4-dimethylaminopyridine) enhances sulfonylation efficiency by 15–20% .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Purity variations : HPLC analysis (C18 column, acetonitrile/water mobile phase) ensures >95% purity, eliminating confounding impurities .

- Assay conditions : Standardizing buffer pH (7.4) and ionic strength (150 mM NaCl) reduces variability in receptor-binding studies .

- Metabolic stability : Liver microsome assays (e.g., human CYP3A4) identify rapid degradation pathways that may skew in vivo results .

Q. How is the structure-activity relationship (SAR) explored for the cyanomethyl-cyclopropyl group?

- Analog synthesis : Replace cyclopropyl with other rings (e.g., cyclobutyl) to assess steric effects .

- Electron-withdrawing groups : Introduce fluorine at the cyanomethyl carbon to enhance electrophilicity and receptor affinity .

- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding poses with target proteins, guiding rational design .

Q. What advanced techniques elucidate interaction mechanisms with biological targets?

- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (e.g., K values) for receptor-ligand interactions .

- X-ray crystallography : Resolves 3D structures of the compound bound to enzymes (e.g., carbonic anhydrase), identifying critical hydrogen bonds .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .

Methodological Notes

- Synthetic reproducibility : Always confirm anhydrous conditions for sulfonylation via Karl Fischer titration .

- Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to avoid misassignments .

- Ethical compliance : Adhere to OECD guidelines for in vitro toxicity screening (e.g., Ames test for mutagenicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.